Structural Elucidation of Methyl 2-amino-4-methylpent-4-enoate: An In-Depth NMR Analysis Guide
Structural Elucidation of Methyl 2-amino-4-methylpent-4-enoate: An In-Depth NMR Analysis Guide
Executive Summary & Structural Context
Methyl 2-amino-4-methylpent-4-enoate (often referred to as methallylglycine methyl ester) is a highly versatile, non-proteinogenic amino acid derivative. Featuring a terminal 1,1-disubstituted alkene, it serves as a critical chiral building block in the synthesis of complex peptidomimetics, anthelmintic depsipeptides[1], and modulators of the Sestrin-GATOR2 interaction[2]. The methallyl moiety provides a reactive handle for further functionalization, such as cross-metathesis or enzymatic inhibition studies targeting fatty acid β-oxidation[3].
To utilize this molecule effectively in drug development, researchers require absolute certainty regarding its structural integrity. This guide provides a comprehensive framework for the structural elucidation of methyl 2-amino-4-methylpent-4-enoate using high-resolution
Synthetic Pathway & Mechanistic Logic
The target molecule is typically synthesized via the phase-transfer catalyzed alkylation of a protected glycine derivative (e.g., methyl N-(diphenylmethylene)glycinate) with 3-bromo-2-methylpropene[4]. The bulky diphenylmethylene protecting group prevents over-alkylation and directs the stereochemistry if a chiral catalyst is employed. Subsequent acidic hydrolysis removes the Schiff base, yielding the free amine or its corresponding hydrochloride salt.
Caption: Synthetic pathway for Methyl 2-amino-4-methylpent-4-enoate via phase-transfer alkylation.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must not be a mere collection of steps, but a self-validating system where each phase mathematically or physically confirms the success of the previous one.
Caption: Self-validating NMR experimental workflow ensuring high-fidelity structural elucidation.
Step-by-Step Methodology & Causality
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Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality & Validation: CDCl
is chosen because it lacks exchangeable protons that would obscure the primary amine (-NH ) signal. The TMS acts as an internal zero-point reference. If the TMS peak deviates from 0.00 ppm during processing, the user is immediately alerted to referencing errors.
-
-
Probe Tuning and Matching: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer. Adjust the tuning and matching capacitors.
-
Causality & Validation: This matches the probe's circuit impedance to the sample's specific dielectric constant, maximizing radiofrequency (RF) energy transfer. The validation occurs when the "wobble" curve reaches the absolute baseline; failure to reach the baseline indicates poor energy transfer and guarantees a low Signal-to-Noise Ratio (SNR).
-
-
Shimming: Optimize the magnetic field homogeneity (
, , gradients).-
Causality & Validation: Shimming corrects spatial distortions in the magnetic field. The system validates this step when the lock signal level plateaus at a maximum and the TMS peak width at half-height (
) is Hz.
-
-
Data Acquisition: Acquire
H NMR (16 scans, relaxation delay s) and C NMR (512 scans, s).-
Causality & Validation: The
delays ensure complete relaxation of nuclear spins between pulses, allowing for accurate integration. The H integration must mathematically sum to exactly 13 protons. Any fractional deviation instantly flags the presence of impurities or incomplete relaxation.
-
High-Resolution NMR Data & Mechanistic Interpretation
The following tables summarize the quantitative NMR data for methyl 2-amino-4-methylpent-4-enoate. The chemical shifts (
H NMR Data (CDCl , 400 MHz)
| Position | Shift | Multiplicity | Integration | Assignment & Causality | |
| C5-H | 4.85, 4.75 | m | 2H | - | Terminal Alkene: Lack of extreme downfield shift confirms an isolated, non-conjugated double bond. Fine splitting arises from long-range allylic coupling ( |
| OCH | 3.72 | s | 3H | - | Ester Methyl: Deshielded by the adjacent ester oxygen. Appears as a sharp singlet. |
| C2-H | 3.55 | dd | 1H | 7.5, 5.5 | Alpha-Proton: Highly deshielded by the combined inductive electron-withdrawing effects of the ester carbonyl and the -NH |
| C3-H | 2.45, 2.25 | ddt | 2H | 14.0, 7.5, 1.0 | Diastereotopic Methylene: Because C2 is a chiral center, these two protons are magnetically non-equivalent. They exhibit strong geminal coupling ( |
| C4-CH | 1.75 | s | 3H | - | Allylic Methyl: Slightly deshielded due to the adjacent |
| NH | 1.65 | br s | 2H | - | Amine Protons: Broad singlet due to quadrupolar relaxation of the |
C NMR Data (CDCl , 100 MHz)
| Position | Shift | Type | Assignment & Causality |
| C1 | 176.2 | C=O | Ester Carbonyl: Highly deshielded |
| C4 | 141.5 | C | Quaternary Alkene: Deshielded relative to C5 due to hyperconjugation from the attached methyl and methylene groups. |
| C5 | 113.8 | CH | Terminal Alkene: Characteristic shift for the terminal =CH |
| C2 | 53.5 | CH | Alpha Carbon: Shifted downfield by the electronegative nitrogen and carbonyl group. |
| OCH | 52.1 | CH | Ester Methyl: Standard methoxy resonance. |
| C3 | 43.2 | CH | Methylene: Aliphatic carbon, slightly deshielded by the adjacent chiral center and alkene. |
| C4-CH | 22.4 | CH | Allylic Methyl: Standard aliphatic methyl resonance. |
Orthogonal Validation via 2D NMR
To close the logical loop of structural proof, 1D data must be orthogonally validated using 2D NMR techniques. This ensures that the assigned fragments are physically connected in the proposed manner.
-
COSY (Correlation Spectroscopy):
-
Observation: A strong cross-peak is observed between the C2-H multiplet (3.55 ppm) and the diastereotopic C3-H
protons (2.45, 2.25 ppm). -
Validation: This confirms the direct vicinal connectivity of the amino acid backbone to the methallyl side chain.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Observation: The carbon at 113.8 ppm correlates directly to the protons at 4.85 and 4.75 ppm.
-
Validation: This proves that the two distinct alkene protons reside on the exact same terminal carbon (C5), confirming the 1,1-disubstituted alkene structure.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Observation: The C3-H
protons show strong 3-bond correlations ( ) to the ester carbonyl (C1, 176.2 ppm) and the quaternary alkene carbon (C4, 141.5 ppm). -
Validation: This is the ultimate self-validating step. It proves that the methylene bridge (C3) is definitively sandwiched between the amino acid headgroup and the methallyl tail, ruling out any structural isomers.
-
References
-
"3-Bromo-2-methylpropene | lookchem: Methyl 2-amino-4-methylpent-4-enoate." LookChem. 4[4]
-
"WO2016187534A1 - Anthelmintic depsipeptide compounds." Google Patents. 1[1]
-
"US10752644B2 - Modulators of Sestrin-GATOR2 interaction and uses thereof." Google Patents. 2[2]
-
"Cbz-2-methallyl-glycine|CAS 171881-79-1 - Benchchem." Benchchem. 3[3]
Sources
- 1. WO2016187534A1 - Anthelmintic depsipeptide compounds - Google Patents [patents.google.com]
- 2. US10752644B2 - Modulators of Sestrin-GATOR2 interaction and uses thereof - Google Patents [patents.google.com]
- 3. Cbz-2-methallyl-glycine|CAS 171881-79-1|Supplier [benchchem.com]
- 4. lookchem.com [lookchem.com]
